molecular formula C8H7BrO2 B2776500 4-Bromo-2-hydroxy-3-methylbenzaldehyde CAS No. 52045-24-6

4-Bromo-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B2776500
CAS No.: 52045-24-6
M. Wt: 215.046
InChI Key: GAWIABCPLBYYMX-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS 33172-56-4) is a synthetic benzaldehyde derivative of significant interest in biomedical research. With a molecular formula of C8H7BrO2 and a molecular weight of 215.04 g/mol, this compound is provided as a high-purity solid for research applications. This compound has been identified as a key active molecule in biochemical research, demonstrating potent anti-inflammatory properties. Scientific studies have shown that this compound can effectively suppress the production of pro-inflammatory mediators, such as nitric oxide (NO) and PGE2, in LPS-stimulated RAW 264.7 macrophage cells. Its mechanism of action involves the inhibition of key signaling pathways; it inactivates the ERK and p38 mitogen-activated protein kinases (MAPKs) and suppresses the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκB-α and the subsequent nuclear translocation of p65 and p50 subunits. By targeting these central mechanisms, the compound significantly reduces the expression of inflammatory cytokines, including TNF-α, IL-6, and IL-1β, positioning it as a valuable tool for investigating inflammation and immune responses. Researchers can utilize this compound for in vitro studies to elucidate cellular signaling mechanisms and explore potential therapeutic strategies. Handle with appropriate precautions, as it may cause skin, eye, and respiratory irritation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-2-hydroxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWIABCPLBYYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxy-3-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-3-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-2-hydroxy-3-methylbenzaldehyde features a bromine atom, a hydroxyl group, and an aldehyde functional group on a methyl-substituted benzene ring. The presence of these functional groups contributes to its reactivity and potential as a versatile intermediate in organic synthesis.

Synthetic Applications

  • Building Block in Organic Synthesis :
    • The aldehyde group (CHO-CHO) is highly reactive, making this compound an excellent precursor for synthesizing more complex organic molecules. It can participate in various reactions such as nucleophilic additions and condensation reactions.
  • Polymer Synthesis :
    • Aromatic aldehydes with halogen substituents like bromine can be utilized as precursors in polymer synthesis. The specific reactivity of this compound could be leveraged to create novel polymeric materials.
  • Synthesis of Derivatives :
    • This compound can be transformed into various derivatives through substitution reactions, allowing for the development of new chemical entities with tailored properties .
  • Potential Antimicrobial Properties :
    • Preliminary studies suggest that compounds structurally similar to this compound may exhibit antimicrobial activity. The presence of the bromine atom and hydroxyl group could enhance its interaction with biological targets.
  • Drug Discovery :
    • The unique combination of substituents on the aromatic ring positions this compound as a candidate for hit identification in drug discovery campaigns aimed at developing new therapeutic agents. Its structural features may confer interesting biological properties that warrant further investigation .

Case Studies and Research Findings

StudyFocusFindings
Vanadium Complexes Synthesis and CharacterizationTwo vanadium(V) complexes derived from bromo and chloro-substituted hydrazones were synthesized using this compound. Characterization techniques included IR, UV-Vis, and NMR spectroscopy, indicating potential antimicrobial properties .
Biochemical Interactions Interaction StudiesInvestigations into how this compound interacts with proteins revealed that aldehydes can form covalent bonds with amino acids, potentially altering protein function. This suggests its relevance in biochemical research.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the aldehyde group and the bromine atom, which enhance the compound’s electrophilic nature .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties References
This compound C₈H₇BrO₂ ~231.05 (estimated) Br (4), OH (2), CH₃ (3) Predicted higher lipophilicity due to methyl group; acidic hydroxyl group
4-Bromo-2-hydroxybenzaldehyde C₇H₅BrO₂ 201.02 Br (4), OH (2) Lower molecular weight; higher solubility in polar solvents
4-Bromo-3-chloro-2-methylbenzaldehyde C₈H₆BrClO 233.49 Br (4), Cl (3), CH₃ (2) Increased halogenation enhances electrophilicity; higher MW due to Cl
4-Bromo-2-hydroxy-3-methoxybenzaldehyde C₈H₇BrO₃ 231.05 Br (4), OH (2), OCH₃ (3) Methoxy group improves stability; alters hydrogen-bonding capacity
4-Bromo-2-hydroxy-6-methylbenzaldehyde C₈H₇BrO₂ ~231.05 (estimated) Br (4), OH (2), CH₃ (6) Positional isomerism reduces steric hindrance at 3-position
4-Bromo-3-nitrobenzaldehyde C₇H₄BrNO₃ 230.02 Br (4), NO₂ (3) Nitro group increases reactivity in nucleophilic substitutions

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound enhances solubility in polar solvents like ethanol or DMSO compared to non-polar derivatives (e.g., 4-bromo-3-nitrobenzaldehyde). However, the methyl group slightly reduces polarity relative to the methoxy analog .
  • Melting Points : While direct data for the target compound is unavailable, analogs such as 2-bromo-3,4-dimethoxybenzaldehyde (m.p. 86°C) and 4-bromo-2-hydroxybenzaldehyde (m.p. ~145–150°C inferred from similar compounds) suggest substituents significantly affect melting behavior .
  • Reactivity : Bromine at the para position directs electrophilic substitution to the ortho and meta positions. The hydroxyl group enables hydrogen bonding and participation in condensation reactions, while the methyl group introduces steric hindrance, slowing certain reactions compared to unsubstituted analogs .

Biological Activity

4-Bromo-2-hydroxy-3-methylbenzaldehyde, with the chemical formula C8_8H7_7BrO2_2 and a molecular weight of 215.04 g/mol, is an aromatic compound notable for its potential biological activities. This compound features a bromine atom, a hydroxyl group, and an aldehyde functional group on a methyl-substituted benzene ring, which collectively contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer activities.

Chemical Structure and Properties

The unique arrangement of functional groups in this compound enhances its chemical reactivity. The presence of the aldehyde group (CHO) allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine and hydroxyl groups are believed to enhance interactions with biological targets, positioning this compound as a candidate for drug discovery efforts.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. For instance, studies have shown that derivatives of aromatic aldehydes can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Microorganism Activity
Staphylococcus aureusEffective
Enterococcus faecalisEffective
Pseudomonas aeruginosaModerate
Proteus vulgarisModerate

These findings indicate that the compound could be developed into an effective antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Results indicate that this compound exhibits good free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Concentration (µM) DPPH Scavenging Activity (%)
5030
10050
20070
40090

These results suggest that increasing concentrations of the compound enhance its ability to neutralize free radicals.

Anticancer Potential

Research into the anticancer properties of this compound is still in preliminary stages; however, its structural characteristics suggest potential efficacy in cancer treatment. The compound's ability to form covalent bonds with amino acids in proteins may lead to alterations in protein function that can induce apoptosis in cancer cells .

Studies have indicated that similar aromatic aldehydes can activate p53 pathways involved in cell cycle regulation and apoptosis, suggesting that this compound may also influence these critical cellular processes .

The biological activities of this compound are attributed to its electrophilic nature due to the aldehyde and bromine groups. These groups allow the compound to interact with nucleophiles such as amino acids in proteins, potentially leading to significant biochemical changes within cells .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-hydroxy-3-methylbenzaldehyde, and how can purity be optimized?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzaldehyde precursor. For example:

Methylation and Bromination: Introduce the methyl group via Friedel-Crafts alkylation on a hydroxybenzaldehyde derivative, followed by regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) .

Protection/Deprotection: Protect the hydroxyl group with a tert-butyldimethylsilyl (TBS) group before bromination to prevent side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
Purity Optimization:

  • Use column chromatography with silica gel (hexane/ethyl acetate gradient) for purification.
  • Confirm purity via HPLC (>95%) or GC-MS, referencing purity standards for structurally similar brominated benzaldehydes (e.g., >97.0% HLC for 4-Bromo-2-hydroxybenzaldehyde) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl group (δ 2.3–2.6 ppm). Coupling patterns distinguish substituent positions .
    • 13C NMR: Confirm carbonyl carbon (δ ~190 ppm) and quaternary carbons adjacent to bromine (δ ~110–130 ppm) .
  • IR Spectroscopy: Detect aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .
  • X-ray Crystallography: Use SHELXL for structure refinement if single crystals are obtained. Compare bond lengths/angles with similar compounds (e.g., 3-Bromo-2-hydroxy-5-methylbenzaldehyde) to validate geometry .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • First Aid:
    • Eye Contact: Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Exposure: Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Toxicity Note: Limited toxicological data exist for this compound. Assume acute toxicity based on structural analogs (e.g., 4-(Bromomethyl)benzaldehyde) and avoid prolonged exposure .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: Bromine’s electron-withdrawing nature increases the aldehyde’s electrophilicity, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).
  • Suzuki-Miyaura Coupling: Use Pd(PPh3)4 as a catalyst with aryl boronic acids to replace bromine. Optimize solvent (toluene/ethanol) and base (Na2CO3) for high yields .
  • Competing Reactions: Monitor for debromination side reactions under strong reducing conditions (e.g., NaBH4) .

Q. How can computational modeling (e.g., DFT) predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and intermediates.
    • Compare activation energies for bromine substitution vs. aldehyde oxidation.
    • Validate with experimental kinetic data (e.g., Arrhenius plots) .
  • Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMF vs. THF) .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity Analysis: Re-examine synthesis and purification steps. Impurities (e.g., residual solvents) can depress melting points. Use DSC for precise measurements .
  • Crystallization Variability: Polymorphism or solvent inclusion (e.g., hydrate vs. anhydrous forms) may cause discrepancies. Characterize crystals via PXRD .
  • Spectral Reproducibility: Ensure consistent NMR solvent (e.g., CDCl3 vs. DMSO-d6) and calibration standards .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationships (SAR): Synthesize analogs (e.g., replacing bromine with Cl or modifying the methyl group) and test against target enzymes (e.g., kinases) .
  • Biochemical Assays: Use fluorescence-based assays to monitor aldehyde reactivity with thiol groups in proteins (e.g., glutathione trapping experiments) .
  • In Silico Screening: Dock derivatives into protein active sites (e.g., using AutoDock Vina) to prioritize synthesis targets .

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